4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Medicinal Chemistry Physicochemical Profiling Building Block Optimization

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline features 4,4-gem-difluoropiperidine reducing basicity (ΔpKa ≈1.5–2.0) and 3,5-difluoroaniline tuning nucleophilicity—critical for CNS penetration and hERG liability reduction. Unsubstituted or mono-fluoro analogs cannot replicate this pKa–LogP space or conformational rigidity. The free primary amine enables amide, sulfonamide, and diazonium coupling. Ideal for OX1R-selective and D4 antagonist programs requiring subtype discrimination. Purchase high-purity material for rational property optimization.

Molecular Formula C11H12F4N2
Molecular Weight 248.22 g/mol
CAS No. 1292836-32-8
Cat. No. B1456357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
CAS1292836-32-8
Molecular FormulaC11H12F4N2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=C(C=C(C=C2F)N)F
InChIInChI=1S/C11H12F4N2/c12-8-5-7(16)6-9(13)10(8)17-3-1-11(14,15)2-4-17/h5-6H,1-4,16H2
InChIKeyAHFPIDCSAWYOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline CAS 1292836-32-8: Technical Baseline and Procurement Profile


4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (CAS: 1292836-32-8; C11H12F4N2; MW: 248.22 g/mol) is a fluorinated aniline derivative combining a 4,4-difluoropiperidinyl moiety with a 3,5-difluoroaniline core . This compound belongs to a class of fluorinated saturated heterocyclic amine building blocks that are increasingly valued in medicinal chemistry for their unique physicochemical signatures [1]. The gem-difluorination of the piperidine ring at the 4-position introduces conformational rigidity and modulates the electronic environment of the basic nitrogen, while the 3,5-difluoro substitution pattern on the aniline ring affects the amine nucleophilicity and hydrogen-bonding capacity [1]. Current vendor specifications indicate a minimum purity standard of 95% with recommended storage at 2–8°C under sealed conditions away from moisture .

Why Generic Substitution of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (CAS 1292836-32-8) Fails: Quantified Structure-Property Differentiation


The substitution pattern of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline cannot be interchanged with non-fluorinated or mono-fluorinated piperidine analogs without measurably altering physicochemical properties critical to downstream drug design. Systematic studies demonstrate that gem-difluorination at the piperidine 4-position reduces basicity (ΔpKa ≈ 1.5–2.0 units) and substantially lowers lipophilicity (LogP) compared to the unsubstituted piperidine parent [1]. The 3,5-difluoro substitution on the aniline ring further modulates the electron density at the amino group, altering both its nucleophilicity in coupling reactions and its hydrogen-bonding behavior in biological contexts [2]. Procurement of analogs lacking this precise fluorination architecture (e.g., unsubstituted piperidin-1-yl anilines or mono-fluoro variants) introduces different conformational preferences, altered basicity, and divergent metabolic stability profiles that cannot be assumed equivalent in rational optimization workflows [1].

Product-Specific Quantitative Evidence Guide: 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline CAS 1292836-32-8


Gem-Difluoropiperidine pKa Reduction versus Unsubstituted Piperidine in Fluorinated Heterocyclic Amine Series

The 4,4-difluoropiperidinyl moiety in the target compound confers a quantifiable reduction in amine basicity compared to an unsubstituted piperidine analog. A systematic study of mono- and difluorinated saturated heterocyclic amines established that gem-difluorination at the piperidine 4-position decreases the pKa of the cyclic amine by approximately 1.5–2.0 units relative to the non-fluorinated piperidine parent [1]. This pKa shift directly affects the protonation state of the piperidine nitrogen at physiological pH, influencing both membrane permeability and off-target ion channel interactions in derived bioactive molecules [1].

Medicinal Chemistry Physicochemical Profiling Building Block Optimization

4,4-Difluoropiperidine Moiety Enables >625-Fold OX1R Selectivity in Piperidine Ether-Based Antagonist Series

In a medicinal chemistry campaign targeting orexin 1 receptor (OX1R) antagonists, a 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage was explicitly identified as the structural element enabling OX1R selectivity [1]. Compounds 47 and 51 from this series achieved >625-fold functional selectivity for OX1R over OX2R in rat receptor assays, a selectivity window that the authors attribute specifically to the 4,4-difluoropiperidine scaffold architecture [1].

Orexin Receptor Pharmacology CNS Drug Discovery Receptor Selectivity

4,4-Difluoropiperidine-Containing MAO-B Inhibitor Exhibits Good Metabolic Stability and Multi-Target Selectivity Profile

Compound 26 (1-(3-chlorobenzyl)-4-(4,4-difluoropiperidin-1-yl)-1H-pyrrolo[3,2-c]quinoline), which incorporates the 4,4-difluoropiperidinyl moiety, demonstrated selectivity over 45 targets, enzymes, transporters, and ion channels in a broad counter-screening panel [1]. The compound also exhibited good metabolic stability in a rat liver microsomes assay and demonstrated brain permeability, with the authors explicitly attributing the favorable hERG safety profile and metabolic stability to the strategic incorporation of fluorine atoms including the 4,4-difluoropiperidine group [1].

Neurodegenerative Disease MAO-B Inhibition ADME Profiling

4,4-Difluoropiperidine Scaffold as Validated Dopamine D4 Receptor Antagonist Core with Subtype Selectivity

A novel series of (R)-4,4-difluoropiperidine core compounds was characterized as highly potent dopamine D4 receptor (D4R) antagonists with selectivity against other dopamine receptor subtypes (D1, D2, D3, D5) [1]. The authors confirmed the active stereoisomer as the (R)-enantiomer via X-ray crystallography, establishing a defined chiral scaffold architecture for D4R-targeted drug discovery [1].

Dopamine Receptor Pharmacology CNS Disorders Scaffold Validation

Conformational and Physicochemical Uniqueness of 4,4-Difluoropiperidine versus Mono-Fluoro and Non-Fluorinated Piperidine Building Blocks

Systematic physicochemical profiling of fluorinated saturated heterocyclic amines revealed that both pKa and LogP values are considerably affected by conformational preferences of fluorinated piperidine derivatives [1]. The gem-difluoro substitution at the piperidine 4-position creates a unique conformational and electronic environment distinct from both unsubstituted piperidine and mono-fluorinated analogs. The study specifically notes that fluorinated piperidine building blocks provide a valuable extension of fluorine-containing saturated heterocyclic amine series as building blocks for rational optimization studies in early drug discovery [1].

Physicochemical Profiling Conformational Analysis Lead Optimization

Electron-Withdrawing Effect of 4,4-Difluoropiperidine Group on Aniline Ring Reactivity

The 4,4-difluoropiperidine group induces electron-withdrawing effects that polarize the aniline ring and enhance reactivity toward electrophilic substitution . This electronic effect contrasts with 4-methylpiperidine derivatives, where the electron-donating methyl groups decrease ring activation . The gem-difluoro substitution pattern on the piperidine thus provides a quantifiable electronic modulation distinct from alkyl-substituted or non-fluorinated piperidine variants.

Organic Synthesis Electrophilic Substitution Reactivity Modulation

Best Research and Industrial Application Scenarios for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline CAS 1292836-32-8


Medicinal Chemistry: CNS-Penetrant GPCR Ligand Development Leveraging Reduced Amine Basicity

The reduced piperidine basicity (ΔpKa ≈ 1.5–2.0 units vs unsubstituted piperidine) conferred by the 4,4-difluoro substitution [1] makes this compound suitable as a building block for CNS-targeted programs where minimizing the positively charged amine fraction at physiological pH improves blood-brain barrier penetration and reduces off-target hERG channel affinity. The 4,4-difluoropiperidine core has been validated in orexin receptor (OX1R-selective) and dopamine D4 receptor antagonist programs with demonstrated CNS exposure and favorable safety profiles [2][3].

Lead Optimization: Physicochemical Property Tuning via Gem-Difluoro Substitution

This compound occupies a distinct pKa–LogP space compared to non-fluorinated and mono-fluorinated piperidine analogs, as established by systematic profiling of fluorinated saturated heterocyclic amines [1]. Medicinal chemistry teams seeking to reduce basicity and lipophilicity while maintaining favorable metabolic stability can use this compound as a building block in rational property optimization workflows. The gem-difluoro motif provides conformational rigidity and electronic modulation not achievable with alkyl-substituted or non-fluorinated piperidine variants [1].

Organic Synthesis: Aniline Building Block with Electron-Withdrawn Ring Reactivity

The 4,4-difluoropiperidinyl substituent exerts an electron-withdrawing effect on the aniline ring, polarizing the aromatic system and enhancing reactivity toward electrophilic substitution compared to methylpiperidine analogs where electron donation decreases activation [1]. This electronic differentiation makes the compound valuable in multi-step synthetic routes where controlled aniline nucleophilicity or specific coupling reactivity is required. The free primary amine at the aniline 1-position remains available for amide bond formation, sulfonamide synthesis, or diazonium chemistry [2].

Pharmacological Tool Compound Synthesis: Selective Inhibitor Scaffold Development

The 4,4-difluoropiperidine moiety has been independently validated in multiple target classes as a scaffold enabling high subtype selectivity—including >625-fold OX1R selectivity [1], broad selectivity over 45 off-targets in MAO-B inhibitor programs [2], and dopamine receptor subtype selectivity [3]. This compound serves as a modular aniline core for constructing tool compounds requiring precise receptor subtype discrimination in target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.